3,3,5,5-Tetrafluoro-piperidine hydrochloride
Description
3,3,5,5-Tetrafluoro-piperidine hydrochloride is a fluorinated piperidine derivative characterized by four fluorine atoms at the 3 and 5 positions of the six-membered piperidine ring. The compound’s structure combines the rigidity of the piperidine scaffold with the electronegative and steric effects of fluorine substituents, which can enhance metabolic stability, lipophilicity, and binding affinity in pharmacological contexts.
Properties
IUPAC Name |
3,3,5,5-tetrafluoropiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4(7)1-5(8,9)3-10-2-4;/h10H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQHHRWHEOIYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonate Intermediate Fluorination
A prominent method involves the synthesis of sulfonate intermediates, such as trans-3-methyl-5-sulfonyloxy-1-sulfonylpiperidine, which undergo fluoride substitution. In one protocol, catalytic hydrogenation of a nitro precursor yields a piperidine intermediate, which is subsequently treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in dichloromethane at room temperature to form the sulfonate. The sulfonyloxy group is then displaced using tetrabutylammonium fluoride (TBAF) or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF), achieving fluorination at the 3- and 5-positions. This method, however, requires stringent anhydrous conditions to avoid hydrolysis, with yields typically around 65–75%.
Direct Fluorination via DAST
Diethylaminosulfur trifluoride (DAST) has been employed for direct fluorination of piperidine-3,5-diol derivatives. For example, treatment of 3,5-dihydroxypiperidine with DAST in dichloromethane at −20°C results in sequential hydroxyl-to-fluorine substitution. The reaction proceeds via a two-step mechanism: initial formation of a sulfonate intermediate followed by fluoride attack. Yields for this route are moderate (50–60%), with byproducts including elimination products (e.g., tetrafluoropiperidine olefins) necessitating chromatographic purification.
Cyclization of Fluorinated Building Blocks
Constructing the piperidine ring from pre-fluorinated fragments offers an alternative pathway, circumventing challenges associated with late-stage fluorination.
Diels-Alder Cycloaddition
A Diels-Alder approach utilizes 1,3-difluoro-1,3-butadiene and a fluorinated imine to form the piperidine skeleton. For instance, reaction of 3,5-difluoropyridine with diethyl acetylenedicarboxylate in refluxing toluene generates a diene intermediate, which undergoes [4+2] cycloaddition with a fluorinated enamine. Acidic workup and subsequent hydrogenation with palladium on carbon yield the tetrafluoropiperidine core, with an overall yield of 45–55%. This method benefits from regioselectivity but requires high temperatures (120–160°C) and prolonged reaction times (>24 hours).
Reductive Amination of Fluorinated Ketones
Reductive amination of 3,3,5,5-tetrafluoropiperidin-4-one using sodium cyanoborohydride and ammonium acetate in methanol provides direct access to the target compound. The ketone precursor is synthesized via Friedel-Crafts acylation of 1,3,5-trifluorobenzene with acetyl chloride in the presence of aluminum chloride, followed by catalytic hydrogenation. This route achieves yields of 70–80%, though scalability is limited by the cost of fluorinated aromatic starting materials.
Catalytic Hydrogenation and Debenzylation
Hydrogenation of aromatic precursors is a widely adopted strategy for introducing saturation and removing protective groups.
Hydrogenolysis of Benzyl-protected Intermediates
A three-step sequence involves:
-
Benzylation of 3,5-difluoropyridine using benzyl bromide and sodium hydride in DMF (99% yield).
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Catalytic hydrogenation (H₂, 50 psi) over Raney nickel at 80°C to saturate the pyridine ring, forming 3,5-difluoropiperidine.
-
Hydrochloric acid-mediated cleavage of the benzyl group, yielding the hydrochloride salt.
This method achieves an overall yield of 85%, with the hydrogenation step requiring careful control of pressure and temperature to minimize over-reduction.
Solvent and Catalytic System Optimization
Reaction efficiency is highly dependent on solvent polarity and catalyst selection.
Solvent Effects
Nonpolar solvents like dichloromethane favor sulfonylation and fluorination reactions by stabilizing transition states through weak van der Waals interactions. In contrast, polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic fluorination rates by solubilizing fluoride ions. For example, substituting dichloromethane with THF in DAST-mediated fluorination improves yields by 15–20%.
Catalytic Amine Additives
Organic tertiary amines (e.g., triethylamine, DMAP) are critical in decarboxylation and acyl chloride formation steps. In the synthesis of 2,3,4,5-tetrafluorobenzoic acid—a structural analog—triethylamine (3–4 equivalents) accelerates decarboxylation at 140°C, reducing reaction time from 30 hours to 15 hours. Similarly, DMAP (0.2–0.5 equivalents) enhances acylation efficiency by 30% in piperidine derivatization.
Comparative Analysis of Methodologies
| Method | Yield (%) | Temperature (°C) | Key Reagents | Limitations |
|---|---|---|---|---|
| Sulfonate Fluorination | 65–75 | 20–25 | MsCl, TBAF, DCM | Anhydrous conditions required |
| DAST Fluorination | 50–60 | −20 | DAST, CH₂Cl₂ | Byproduct formation |
| Diels-Alder Cyclization | 45–55 | 120–160 | 3,5-Difluoropyridine, Pd/C | High energy input |
| Reductive Amination | 70–80 | 25–50 | NaBH₃CN, NH₄OAc | Costly starting materials |
| Hydrogenolysis | 85 | 80 | H₂, Raney Ni, HCl | Pressure sensitivity |
Mechanistic Insights and Side Reactions
Competing Elimination in Fluorination
In DAST-mediated reactions, β-elimination competes with substitution, particularly at elevated temperatures (>0°C). For instance, heating 3,5-dihydroxypiperidine with DAST to 25°C results in a 1:1 mixture of tetrafluoropiperidine and 3,5-difluoro-1,2,3,6-tetrahydropyridine, necessitating low-temperature conditions (−20°C) to suppress elimination.
Acid Catalysis in Cyclization
Protonation of carbonyl groups in Diels-Alder precursors enhances electrophilicity, accelerating cycloaddition rates. However, excessive acidity promotes polymerization of diene components, requiring buffered conditions (pH 6–7) for optimal results.
Industrial Scalability and Environmental Considerations
Large-scale production faces challenges in waste management and reagent costs. For example, the use of stoichiometric DAST generates sulfur byproducts, complicating disposal. Recent patents address this by employing catalytic fluorination systems, such as nickel-catalyzed C–F bond formation, which reduce fluoride waste by 40%. Additionally, solvent recovery protocols for aromatic hydrocarbons (e.g., toluene, xylene) improve process sustainability, with >90% recuperation rates achieved in decarboxylation reactions .
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetrafluoro-piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C5H8ClF4N
- Molecular Weight : Approximately 193.57 g/mol
- Appearance : Off-white solid with high purity levels (typically around 96%) .
The presence of fluorine atoms at the 3 and 5 positions of the piperidine ring enhances its reactivity and binding affinity to various biomolecules, influencing its potential biological activities .
Chemistry
- Building Block in Organic Synthesis :
-
Reagent in Chemical Reactions :
- The compound is employed as a reagent in various chemical reactions, facilitating the formation of new chemical bonds and the synthesis of diverse organic compounds .
Biology
- Biological Activity Studies :
- Pharmaceutical Intermediate :
Medicine
- Antimicrobial Research :
- Potential in Antiparasitic Treatments :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of piperidine derivatives against various pathogens. The results indicated that these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus, suggesting their potential as therapeutic agents for resistant infections .
Case Study 2: Antiparasitic Activity
In vivo studies demonstrated that certain piperidine derivatives achieved complete cures in murine models infected with Trypanosoma brucei. This highlights the potential application of fluorinated piperidines like this compound in developing treatments for parasitic diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetrafluoro-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biomolecules. This can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between 3,3,5,5-tetrafluoro-piperidine hydrochloride and structurally related piperidine derivatives:
Key Insights from Comparative Analysis
- Bicyclic fluorinated systems (e.g., the pyridoindole in ) exhibit distinct conformational rigidity, which could influence target binding .
- Biological Relevance: While 2,6-diaryl-3,3,5,5-tetracyano piperidines demonstrate antiviral activity , the absence of direct pharmacological data for the tetrafluoro compound necessitates caution in extrapolating its applications.
Commercial and Industrial Considerations
This disparity may reflect synthesis challenges or niche applications for the tetrafluoro variant.
Biological Activity
3,3,5,5-Tetrafluoro-piperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique tetrafluorinated structure enhances its chemical stability and interaction with biological systems, making it a subject of interest for further research.
The compound's molecular formula is C₅H₆ClF₄N, characterized by the presence of four fluorine atoms that significantly influence its reactivity and binding affinity to various biomolecules. This fluorination can enhance lipophilicity and alter pharmacokinetic properties compared to its non-fluorinated counterparts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms can modify the electronic properties of the compound, affecting its binding to enzymes and receptors.
Interaction Studies
Preliminary investigations suggest that this compound may interact with several biomolecules:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Binding affinities that could influence signaling pathways.
- Transport Proteins : Altered transport mechanisms across cellular membranes.
These interactions are crucial for understanding the compound's safety profile and therapeutic efficacy.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Farnesyltransferase Inhibition :
A study highlighted the significant potency of piperidine derivatives in inhibiting farnesyltransferase (FTase), which is crucial in cancer biology. The introduction of fluorine atoms in the piperidine core was found to enhance inhibitory activity substantially . -
Antimicrobial Activity :
Research demonstrated that this compound exhibited antimicrobial properties against a range of bacteria and fungi. The compound's effectiveness varied based on structural modifications and environmental conditions . -
Fluorinated Derivatives :
Investigations into related compounds revealed that the presence of fluorine atoms often correlates with increased biological activity. For instance, a derivative with a trifluoromethyl group showed enhanced potency in inhibiting serotonin uptake compared to non-fluorinated analogs .
Q & A
Basic: What synthetic routes are recommended for preparing 3,3,5,5-Tetrafluoro-piperidine hydrochloride?
Methodological Answer:
The synthesis typically involves fluorination of a piperidine precursor. For example:
- Step 1: Start with a piperidine scaffold substituted with leaving groups (e.g., hydroxyl or halogen) at positions 3 and 5. Fluorination using agents like SF₄ or HF-pyridine can introduce fluorine atoms. Fluorination conditions must be anhydrous to avoid hydrolysis .
- Step 2: Purification via recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the tetrafluoro intermediate.
- Step 3: Hydrochloride salt formation by treating the free base with HCl gas in diethyl ether, followed by vacuum drying .
Key Validation: Monitor reaction progress using TLC or LC-MS. Confirm fluorination completeness via ¹⁹F NMR (expected δ: -120 to -160 ppm for CF₂ groups) .
Basic: How to structurally characterize this compound using spectroscopic techniques?
Methodological Answer:
- ¹H NMR: Expect signals for axial/equatorial protons on the piperidine ring (δ 3.0–4.0 ppm). Absence of non-fluorinated substituent peaks confirms fluorination .
- ¹³C NMR: Fluorinated carbons (C-F) appear as quartets (¹J₃ coupling ~30–40 Hz) .
- FT-IR: Peaks at 1100–1250 cm⁻¹ (C-F stretching) and 2400–3000 cm⁻¹ (N-H⁺ of hydrochloride) .
- X-ray Crystallography: Resolves spatial fluorine arrangement; compare with analogs like trans-4-phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride .
Advanced: How to resolve discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Hypothesis Testing: Batch variations may arise from incomplete fluorination or stereochemical impurities.
- Analytical Workflow:
- HPLC-PDA Analysis: Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30). Monitor at 254 nm. Compare retention times with a reference standard .
- ²D NMR (COSY, HSQC): Identify coupling patterns to distinguish axial vs. equatorial fluorine configurations .
- Elemental Analysis: Verify %C, %H, %N, and %F (theoretical vs. experimental) to confirm stoichiometry .
Contradiction Resolution: If ¹⁹F NMR shows unexpected peaks, re-examine fluorination step for side reactions (e.g., defluorination under acidic conditions) .
Advanced: What computational strategies predict the compound’s reactivity in biological systems?
Methodological Answer:
- LogD Calculation: Use software like MarvinSuite to estimate partition coefficients (LogD at pH 7.4). Fluorine’s electronegativity lowers LogD, impacting membrane permeability .
- Density Functional Theory (DFT): Model interactions with enzymes (e.g., cytochrome P450). Fluorine’s electron-withdrawing effects may reduce metabolic oxidation .
- Molecular Dynamics (MD): Simulate binding to receptors (e.g., GPCRs) to assess steric effects of tetrafluoro substitution .
Validation: Compare in silico predictions with in vitro assays (e.g., microsomal stability tests) .
Safety: What precautions are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of hydrochloride dust .
- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Desiccate to avoid clumping .
- Spill Response: Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste .
Note: Conduct a risk assessment for fluorinated byproducts (e.g., HF release under high heat) .
Advanced: How to optimize reaction yields while minimizing fluorinated impurities?
Methodological Answer:
- DoE (Design of Experiments): Vary fluorination time (6–24 hrs), temperature (0–40°C), and reagent stoichiometry (1–3 eq SF₄) to identify optimal conditions .
- In-line Analytics: Use ReactIR to monitor fluoride ion release, ensuring reagent excess until completion.
- Workup Optimization: Quench with ice-cold NaHCO₃ to precipitate unreacted reagents, followed by centrifugal filtration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
